molecular formula C16H16Cl3N B014350 (1S,4S)-N-Desmethyl Sertraline Hydrochloride CAS No. 91797-57-8

(1S,4S)-N-Desmethyl Sertraline Hydrochloride

Cat. No. B014350
CAS RN: 91797-57-8
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-RISSCEEYSA-N
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Description

"(1S,4S)-N-Desmethyl Sertraline Hydrochloride" is a metabolite of Sertraline, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. The focus here is on its synthesis, molecular structure, chemical reactions, and properties without touching upon its clinical applications or side effects.

Synthesis Analysis

The synthesis of Sertraline and its metabolites involves complex organic reactions. A simplified and efficient process for preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, a key intermediate in Sertraline synthesis, has been developed. This process utilizes ethanol for the condensation reaction, avoiding hazardous byproducts and demonstrating environmental and safety advantages (Taber, Pfisterer, & Colberg, 2004). An improved industrial synthesis of Sertraline hydrochloride that is more advantageous than previous methods has also been reported, using N-oxide as an intermediate for a high-purity pharmaceutical ingredient (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Molecular Structure Analysis

The molecular structure of Sertraline hydrochloride exhibits bond distances and angles nearly identical across different polymorphs, with hydrogen bonds forming chains involving N atoms and Cl- anions. These structural insights are crucial for understanding its chemical behavior and interactions (Ravikumar, Sridhar, & Bhanu, 2006).

Chemical Reactions and Properties

Sertraline undergoes extensive metabolism, including N-demethylation to form (1S,4S)-N-Desmethyl Sertraline. This metabolite, though less potent as a serotonin uptake inhibitor, contributes significantly to the drug's pharmacological profile. Various isoforms of human cytochrome P-450 are involved in its N-demethylation, highlighting the complexity of its metabolic pathway (Kobayashi, Ishizuka, Shimada, Yoshimura, Kamijima, & Chiba, 1999).

Physical Properties Analysis

The stereoselective separation of (1S, 4S)-sertraline from synthesis mixtures has been achieved using countercurrent chromatography, indicating the importance of chiral purity in its effectiveness. This separation process underscores the significance of physical properties in the drug's synthesis and quality control (Sun, Wang, Jin, Wang, Zhao, Luo, Yan, & Tong, 2019).

Chemical Properties Analysis

Sertraline and its metabolites exhibit a range of chemical properties impacting their pharmacological activity and environmental persistence. For instance, the aquatic ecotoxicity of Sertraline hydrochloride has been studied, revealing its potential impact on microbial communities in water bodies, which is pertinent to understanding its environmental footprint (Yang, Lu, Zhu, Zhang, Zhou, Pan, & Qian, 2019).

Scientific Research Applications

Metabolism and Disposition

(1S,4S)-N-Desmethyl Sertraline Hydrochloride, a metabolite of sertraline, shows significant metabolism and disposition in animal models. It undergoes extensive metabolism, including N-demethylation, oxidative deamination, and glucuronidation. This metabolite is less potent than sertraline in inhibiting serotonin uptake but plays a significant role in the pharmacokinetics of the parent drug in rats and dogs (Tremaine et al., 1989).

Ecotoxicity in Aquatic Environments

Sertraline Hydrochloride, including its metabolites like (1S,4S)-N-Desmethyl Sertraline, has been shown to adversely affect aquatic organisms, particularly in freshwater species. The study indicates that these compounds can significantly impact the growth and reproduction of aquatic life, necessitating further research into their chronic toxicity (Minagh et al., 2009).

Pharmacological Effects

The metabolite (1S,4S)-N-Desmethyl Sertraline is known for its role in pharmacological actions associated with sertraline. While less potent than the parent compound, it contributes to the overall effect of sertraline in treatments for depression and other psychiatric disorders. The pharmacological profile of this metabolite is essential for understanding the efficacy and mechanism of action of sertraline (Koe et al., 1983).

Postmortem Distribution

In forensic toxicology, the distribution of sertraline and its metabolites, including (1S,4S)-N-Desmethyl Sertraline, is a crucial factor. Postmortem distribution studies help in understanding the pharmacokinetics of these substances after death, which is vital for forensic analyses and determining the cause of death (Musshoff et al., 2002).

Industrial Synthesis

The compound plays a role in the industrial synthesis of sertraline. Advances in the synthesis process have made the production of sertraline more efficient and environmentally friendly, with the metabolite being a key intermediate in this process (Vukics et al., 2002).

Safety And Hazards

Sertraline hydrochloride is harmful if swallowed and very toxic to aquatic life . It is advised to wash thoroughly after handling and avoid release to the environment .

properties

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-RISSCEEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021658, DTXSID70986903
Record name rac-cis-N-Desmethyl Sertraline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-N-Desmethyl Sertraline Hydrochloride

CAS RN

675126-10-0, 91797-57-8
Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-cis-N-Desmethyl Sertraline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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